P2X3 Purinoceptor Antagonist Activity: 1-Benzoxepin-3(2H)-one vs. Saturated Analog and vs. Clinical-Stage P2X3 Antagonists
1-Benzoxepin-3(2H)-one (CHEMBL884064) exhibits antagonist activity at the recombinant rat P2X3 purinoceptor with an EC₅₀ of 80 nM when tested at 10 μM in Xenopus oocyte two-electrode voltage-clamp assays [1]. In the same assay system (recombinant rat P2X3, Xenopus oocytes), the structurally distinct P2X3 antagonist MRS 2257 (a pyridoxal-phosphate derivative) achieved an EC₅₀ of 22 nM at a 3 μM test concentration, providing a 3.6-fold benchmark for potency comparison within a shared experimental platform [2]. Notably, no P2X3 antagonist activity has been reported for the fully saturated analog 2,3,4,5-tetrahydro-1-benzoxepin-3-one (CAS 35783-10-9), indicating that the conjugated 2,3-double bond present in 1-Benzoxepin-3(2H)-one is a structural prerequisite for engagement of this ion channel target. For further context, the clinical-stage P2X3 antagonist gefapixant (AF-219/MK-7264) exhibits an IC₅₀ of ~30 nM against recombinant human P2X3 homotrimers in HEK293 cell-based Ca²⁺ flux assays ; however, direct cross-study potency comparisons are confounded by differences in species (rat vs. human), assay format (electrophysiology vs. Ca²⁺ flux), and receptor configuration.
| Evidence Dimension | P2X3 receptor antagonist potency (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (rat P2X3, Xenopus oocyte electrophysiology, 10 μM test concentration) |
| Comparator Or Baseline | MRS 2257: EC₅₀ = 22 nM (rat P2X3, Xenopus oocyte electrophysiology, 3 μM test concentration); Gefapixant: IC₅₀ ≈ 30 nM (human P2X3, HEK293 Ca²⁺ flux); 2,3,4,5-Tetrahydro-1-benzoxepin-3-one: No P2X3 activity reported |
| Quantified Difference | 3.6-fold less potent than MRS 2257 in matched assay system; structurally distinct from gefapixant chemotype; saturated analog shows complete loss of P2X3 activity |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; two-electrode voltage-clamp electrophysiology |
Why This Matters
The 80 nM EC₅₀ establishes 1-Benzoxepin-3(2H)-one as a tractable P2X3 antagonist starting point with a synthetically accessible benzoxepinone scaffold—distinct from the diaminopyrimidine chemotype of gefapixant—offering an alternative IP position and different structure-activity relationship vectors for purinergic pain target programs.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064). 1-Benzoxepin-3(2H)-one: Antagonist activity against recombinant rat P2X purinoceptor 3, EC₅₀ = 80 nM, expressed in Xenopus oocytes. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. BDBM50118222 (MRS 2257). Antagonist activity at recombinant rat P2X3, EC₅₀ = 22 nM, expressed in Xenopus oocytes. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118222 View Source
